PH-002 -

PH-002

Catalog Number: EVT-279369
CAS Number:
Molecular Formula: C27H33N5O4
Molecular Weight: 491.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PH-002 is an inhibitor of the interaction between the amino- and carboxy-terminal domains of apolipoprotein E4 (ApoE4; IC50 = 116 nM in a FRET reporter assay for domain interaction). It restores intracellular trafficking of ApoE4 to the endoplasmic reticulum and Golgi apparatus in Neuro-2a cells expressing EGFP-ApoE4 or EGFP-ApoE4-R61T, a mutation that impairs ApoE4 domain interactions, when used at a concentration of 100 nM. PH-002 also prevents impairments in neurite outgrowth and dendritic spine development induced by expression of ApoE4 in Neuro-2a cells. It restores levels of mitochondrial complex IV subunit 1 in Neuro-2a cells expressing ApoE4 (EC50 = 39 nM) and increases mitochondrial motility in PC12 cells expressing ApoE4 (EC50 = <1 nM).
PH-002 is a novel inhibitor of apolipoprotein (apo) E4 intramolecular domain interaction in neuronal cells that restores mitochondrial cytochrome c oxidase subunit 1 levels, rescuing impairments of mitochondrial motility and neurite outgrowth.
Synthesis Analysis

The synthesis of PH-002 involves several key steps that incorporate various organic chemistry techniques. While specific proprietary methods may not be publicly available, the general synthesis pathway can be outlined as follows:

  1. Starting Materials: The synthesis begins with commercially available phthalazinone derivatives.
  2. Functionalization: The phthalazinone core undergoes functionalization to introduce the piperazine moiety and other substituents necessary for binding to ApoE4.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity level of at least 99% .

Technical details regarding reaction conditions, including temperature, solvents, and catalysts, are typically optimized to enhance yield and selectivity.

Molecular Structure Analysis

The molecular structure of PH-002 can be represented as follows:

  • Chemical Structure: The compound features a complex arrangement including a phthalazinone core linked to a piperazine group via an acetamido-benzyl chain. This structure facilitates its interaction with ApoE4.

Structural Data

  • Molecular Weight: Approximately 463.58 g/mol
  • Bond Lengths: The bond lengths within the aromatic rings are approximately 1.39 Å, typical for carbon-carbon bonds in aromatic systems.
  • Configuration: The compound is designed to maintain specific stereochemistry conducive to binding interactions with its biological target .
Chemical Reactions Analysis

PH-002 undergoes specific chemical reactions that are crucial for its biological activity:

  1. Binding Reaction: The primary reaction involves the non-covalent binding of PH-002 to the amino-terminal region of ApoE4. This interaction stabilizes the protein's structure and prevents harmful conformational changes.
  2. Metabolic Reactions: Once administered, PH-002 may undergo metabolic transformations in vivo, which could affect its efficacy and half-life. These reactions often involve cytochrome P450 enzymes that facilitate oxidation and conjugation processes.

Technical details about these metabolic pathways are essential for understanding the pharmacokinetics of PH-002.

Mechanism of Action

The mechanism of action of PH-002 is centered around its interaction with ApoE4:

  1. Inhibition of Intramolecular Interactions: By binding to the amino-terminal region of ApoE4, PH-002 inhibits specific intramolecular interactions that would otherwise lead to neurotoxic effects.
  2. Restoration of Function: This inhibition helps restore normal cellular functions affected by the presence of ApoE4, potentially reversing some neurodegenerative processes associated with this protein .

Data supporting these mechanisms include IC50 values demonstrating effective binding affinity (116 nM) and subsequent biological assays confirming improved neuronal health in model systems.

Physical and Chemical Properties Analysis

PH-002 exhibits several notable physical and chemical properties:

  • Appearance: White powder
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Specific data on melting point may vary based on purity but typically falls within standard ranges for similar compounds.
  • Stability: The compound is stable under inert gas conditions but may degrade under prolonged exposure to light or moisture .

Understanding these properties is critical for proper handling and application in research settings.

Applications

PH-002 has significant scientific applications primarily in:

  1. Neuroscience Research: It serves as a tool for studying the role of apolipoprotein E4 in neurodegenerative diseases, particularly Alzheimer's disease.
  2. Drug Development: As a modulator of protein interactions, PH-002 provides insights into designing therapeutic agents targeting similar pathways involved in neuroprotection and cognitive function restoration.
  3. Biochemical Studies: Its ability to alter protein conformations makes it valuable for investigating protein dynamics and interactions within cellular environments .
Introduction to PH-002 and Apolipoprotein E4 (ApoE4)

ApoE4 as a Genetic Risk Factor in Alzheimer’s Disease

The apolipoprotein E4 (ApoE4) isoform, encoded by the APOE ε4 allele, represents the most significant genetic risk factor for late-onset Alzheimer’s disease (LOAD). Epidemiologic studies reveal a dose-dependent relationship between APOE ε4 allele carriage and AD susceptibility: Heterozygous carriers exhibit a 3–4-fold increased risk, while homozygous carriers face a 9–15-fold elevated risk compared to individuals with the neutral APOE ε3/ε3 genotype [2] [3] [7]. Conversely, the APOE ε2 allele confers protection, reducing AD risk by approximately 40% [3] [7]. Population studies demonstrate a stark contrast in allele distribution: Among cognitively healthy individuals, frequencies are approximately ε2 (7%), ε3 (79%), and ε4 (14%), whereas in AD patients, frequencies shift to ε2 (4%), ε3 (58%), and ε4 (38%) [7]. This shift underscores the pathogenic dominance of ApoE4 in AD etiology, linked not only to increased disease incidence but also to an earlier age of onset by 5–10 years in homozygous carriers [2] [3].

Table 1: ApoE Allele Associations with Alzheimer's Disease Risk

ApoE GenotypePopulation Frequency (Healthy)Population Frequency (AD)Odds Ratio (AD Risk)
ε2/ε2~0.5%~0.1%~0.6
ε3/ε3~62%~34%1.0 (Reference)
ε4 Heterozygous~22%~35%3.68 (3.30–4.11)
ε4 Homozygous~2%~15%9–15

Data compiled from Yamazaki et al. (2019) and Liu et al. (2013) [2] [7].

Structural Pathogenesis of ApoE4: Domain Interaction and Intracellular Trafficking Impairments

The detrimental effects of ApoE4 stem fundamentally from its unique structural pathology. Unlike the benign ApoE3 isoform (Cys112, Arg158), ApoE4 possesses arginine residues at both positions 112 and 158. This single amino acid difference facilitates an abnormal intramolecular domain interaction (DI) between Arg61 in the N-terminal domain (residues 1–191) and Glu255 in the C-terminal domain (residues 223–299) [1] [2] [6]. This DI induces a compact, pathological conformation with severe cellular consequences:

  • Impaired Intracellular Trafficking: In neurons, ApoE4 exhibits significantly reduced lateral motility within the secretory pathway. Fluorescence recovery after photobleaching (FRAP) studies in Neuro-2a cells and primary hippocampal neurons demonstrate a larger immobile fraction of ApoE4 within the endoplasmic reticulum (ER) and Golgi apparatus compared to ApoE3 or the engineered ApoE4-R61T mutant (which abolishes DI). Specifically, ApoE4 shows a ~30% reduction in mobile fraction within the Golgi [1].
  • Mitochondrial Dysfunction: ApoE4 DI disrupts neuronal mitochondrial respiratory capacity. Steady-state levels of mitochondrial complex subunits (I, IV, V) are significantly lower in neurons from neuron-specific enolase promoter-driven ApoE4 transgenic mice (NSE-ApoE4) versus NSE-ApoE3 controls. Crucially, complex IV enzymatic activity is diminished, indicating compromised energy metabolism [6].
  • Neurite Outgrowth & Spine Defects: The trafficking impairment contributes to reduced neurite outgrowth in Neuro-2a cells and aberrant dendritic spine development in primary neurons, structural deficits linked to synaptic failure [1].

Rationale for Targeting ApoE4 Domain Interaction in Neurodegenerative Research

The pathognomonic nature of ApoE4 DI and its downstream cellular pathologies provide a compelling therapeutic rationale. Correcting this aberrant conformation represents a precision medicine approach for APOE ε4 carriers. Crucially, DI is a uniquely human pathological mechanism—17 other species possess threonine at position 61, preventing domain interaction [1] [6]. This evolutionary divergence highlights DI as a non-essential, targetable vulnerability. Furthermore, the demonstration that the artificial ApoE4-R61T mutation (converting Arg61 to threonine) normalizes ApoE4 trafficking and function provides proof-of-concept for DI disruption [1] [6]. PH-002 emerges as a pharmacological realization of this concept.

Properties

Product Name

PH-002

IUPAC Name

tert-butyl 4-[[4-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]phenyl]methyl]piperazine-1-carboxylate

Molecular Formula

C27H33N5O4

Molecular Weight

491.6 g/mol

InChI

InChI=1S/C27H33N5O4/c1-27(2,3)36-26(35)32-15-13-31(14-16-32)18-19-9-11-20(12-10-19)28-24(33)17-23-21-7-5-6-8-22(21)25(34)30(4)29-23/h5-12H,13-18H2,1-4H3,(H,28,33)

InChI Key

GSXXTLWPQMHHDJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C

Solubility

Soluble in DMSO

Synonyms

PH-002; PH 002; PH002

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.